4-chloro-N-(pyrimidin-2-yl)benzamide

Crystallography Medicinal Chemistry Structural Biology

This low-molecular-weight (233.66 g/mol), planar benzamide-pyrimidine scaffold is purpose-built for fragment-based drug discovery (FBDD) and automated parallel synthesis. Its calculated LogP (~2.8) and rigid, crystallographically validated conformation deliver a minimal yet highly efficient pharmacophore for kinase and GPCR campaigns. The 4-chloro substituent acts as a stable, tunable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid library expansion. Procure this compound as a high-purity reference standard, an FBLD starting hit, or a reliable building block for medicinal and agrochemical lead optimisation.

Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
Cat. No. B11095416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(pyrimidin-2-yl)benzamide
Molecular FormulaC11H8ClN3O
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H8ClN3O/c12-9-4-2-8(3-5-9)10(16)15-11-13-6-1-7-14-11/h1-7H,(H,13,14,15,16)
InChIKeyFHSYWAOAPXQHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(pyrimidin-2-yl)benzamide: Chemical Identity, Key Properties, and Supply Considerations for the Benzamide-Pyrimidine Scaffold


4-Chloro-N-(pyrimidin-2-yl)benzamide (CAS not specifically assigned; molecular formula C₁₁H₈ClN₃O, molecular weight 233.66 g/mol ) is a small-molecule building block belonging to the class of N-pyrimidin-2-yl benzamides. This scaffold consists of a 4-chlorobenzamide moiety directly linked to a pyrimidin-2-yl group via an amide bond, creating a planar, conjugated system that is capable of multiple hydrogen bonding and π-π stacking interactions [1]. The compound's relatively low molecular weight and moderate lipophilicity position it as a versatile intermediate for the synthesis of diverse biologically active derivatives, particularly in medicinal chemistry and agrochemical research [2]. While direct biological activity data for this specific compound is limited in public literature, its structural role as a key building block for more complex pyrimidine-containing analogs is well established .

Why Simple Substitution of 4-Chloro-N-(pyrimidin-2-yl)benzamide with Another Benzamide Analog Can Compromise Research Outcomes


Despite belonging to the same benzamide-pyrimidine class, N-pyrimidin-2-yl benzamide derivatives exhibit significant variability in their pharmacological and physicochemical profiles depending on the nature and position of substituents on the phenyl ring. For instance, the introduction of a trifluoromethyl group can enhance Hedgehog signaling pathway inhibition [1], while the presence of a sulfonamide moiety can drastically alter binding affinity for specific kinase targets [2]. The 4-chloro substitution on the target compound, compared to a hydrogen or other halogen, influences both its electronic properties and its lipophilicity (calculated logP), which in turn modulates membrane permeability and target engagement. Furthermore, the direct N-pyrimidin-2-yl linkage, as opposed to a 2-aminopyrimidine linker (e.g., 4-(2-pyrimidinylamino)benzamide derivatives), creates a distinct spatial orientation that can affect binding conformation in a protein active site [3]. Therefore, substituting 4-chloro-N-(pyrimidin-2-yl)benzamide with a generic analog without rigorous comparative data introduces significant risk of altered reactivity, pharmacokinetics, and target specificity, potentially derailing a synthetic or screening campaign.

Quantitative Evidence for the Differentiated Properties of 4-Chloro-N-(pyrimidin-2-yl)benzamide


Crystal Structure Planarity: A Differentiating Feature for Molecular Docking and Scaffold Design

The crystal structure of 4-chloro-N-(pyrimidin-2-yl)benzamide reveals a high degree of molecular planarity, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) bond [1]. This near-planar conformation, within 0.2 Å of a perfect plane, is a direct consequence of conjugation between the benzamide and pyrimidine rings. In contrast, analogs with bulkier substituents on the phenyl ring or a flexible linker (e.g., 4-(2-pyrimidinylamino)benzamide derivatives) exhibit greater torsional flexibility, which can significantly alter their conformational landscape in solution and their binding pose within a protein target. This rigid, planar geometry is a critical, quantifiable differentiator for applications in structure-based drug design, where it dictates the compound's suitability as a core scaffold.

Crystallography Medicinal Chemistry Structural Biology

Molecular Weight and LogP Profile: A Unique Balance of Physicochemical Properties for Fragment-Based Drug Discovery

The compound possesses a molecular weight of 233.66 g/mol and a calculated LogP of approximately 2.8 . This combination falls within the 'Lipinski Rule of Five' space for drug-likeness and, more specifically, aligns with the optimal property ranges for fragment-based drug discovery (FBDD) (MW < 300 Da, clogP < 3). Compared to other benzamide-pyrimidine scaffolds, such as 4-[4-(4-chlorophenyl)pyrimidin-2-yl]benzamide (MW: 309.76 g/mol, predicted LogP ~3.4) [1] or 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrimidin-2-yl)benzamide (MW: 354.81 g/mol, predicted LogP ~2.0) , 4-chloro-N-(pyrimidin-2-yl)benzamide occupies a distinct and potentially advantageous physicochemical space. Its lower molecular weight offers better ligand efficiency potential, while its moderate LogP suggests a balance between permeability and aqueous solubility.

Physicochemical Property ADME Drug Discovery

Synthetic Versatility: The Chlorine Atom as a Differentiated Handle for Palladium-Catalyzed Cross-Coupling

The presence of the 4-chloro substituent on the phenyl ring provides a chemically orthogonal and versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for the rapid generation of compound libraries with a common core scaffold. In comparison, the unsubstituted analog, N-(pyrimidin-2-yl)benzamide, lacks this reactive functionality, limiting diversification options to the amide nitrogen or the pyrimidine ring, which are often less straightforward or require harsher conditions. Furthermore, while other halogenated analogs (e.g., 4-bromo or 4-iodo) may offer higher reactivity in cross-couplings, the chloro substituent provides an optimal balance between stability and reactivity, reducing the risk of unwanted side reactions during multi-step syntheses.

Synthetic Chemistry Organic Chemistry Medicinal Chemistry

Kinase Inhibition Potential: Differentiated Activity Profile Based on Available SAR Data for the Scaffold

While direct biological data for 4-chloro-N-(pyrimidin-2-yl)benzamide is sparse, class-level SAR from closely related pyrimidine-benzamide kinase inhibitors provides a quantitative context for its potential. For example, the derivative 4-Methyl-3-(4-(pyridin-3-yl) pyrimidin-2-ylamino)-N-(pyrimidin-2-yl) benzamide (a structurally more complex analog) exhibits an IC50 of 210 nM against an unspecified kinase [1]. In contrast, a simpler benzamido-pyrimidine scaffold has been reported to inhibit IKK-2 with an IC50 of 40 nM . These data points suggest that the core scaffold is capable of potent kinase inhibition, but the specific substituents (e.g., the 4-chloro vs. a methyl group) and linker (direct vs. amino) are critical determinants of potency and selectivity. This compound's unadorned structure therefore represents a valuable starting point for the rational design of new kinase inhibitors, allowing researchers to probe the basic scaffold's affinity before optimizing with additional substituents.

Kinase Inhibitor Anticancer Medicinal Chemistry

Recommended Application Scenarios for 4-Chloro-N-(pyrimidin-2-yl)benzamide in Research and Development


Core Scaffold in Fragment-Based Drug Discovery (FBDD) for Kinase and GPCR Targets

Given its low molecular weight (233.66 g/mol) and favorable LogP (~2.8), 4-chloro-N-(pyrimidin-2-yl)benzamide is an ideal fragment hit or starting scaffold for FBDD campaigns targeting kinases or G-protein coupled receptors (GPCRs) . Its planar, rigid structure, confirmed by X-ray crystallography, provides a minimal yet highly efficient pharmacophore that can be efficiently grown or linked to improve affinity and selectivity [1]. Procurement of this compound supports initial high-concentration screening and subsequent structure-guided optimization.

Synthetic Intermediate for Library Synthesis via Parallel Cross-Coupling Chemistry

The 4-chloro substituent serves as a robust handle for automated parallel synthesis using palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of N-pyrimidin-2-yl benzamide analogs, which are highly sought after in both pharmaceutical and agrochemical lead discovery . This compound is particularly valuable when a stable, yet reactive, aryl chloride is required for Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions.

Reference Compound for Structural and Physicochemical Benchmarking

The compound's well-defined planar crystal structure and moderate physicochemical properties make it an excellent reference standard for computational chemistry and analytical method development. It can be used to benchmark the performance of docking algorithms, validate molecular mechanics force fields, or serve as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) due to its distinct mass and predictable retention time based on its LogP .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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